Tectorigenin 7-O-xylosylglucoside
Description
Overview of Isoflavones within Natural Product Chemistry
Isoflavones represent a significant class of flavonoid compounds predominantly found in leguminous plants, such as soybeans and kudzu. acs.org These naturally occurring polyphenols are characterized by a 3-phenylchroman-4-one backbone. In the realm of natural product chemistry, isoflavones are of considerable interest due to their structural diversity and wide range of biological activities. acs.orgnih.gov They are formed through the same biosynthetic pathway as flavonoids, originating from phenylalanine and malonyl-CoA. nih.gov
The basic isoflavone (B191592) structure can be substituted with various functional groups, such as hydroxyl and methoxy (B1213986) groups, leading to a wide array of derivatives. acs.org Common isoflavone aglycones include daidzein (B1669772), genistein (B1671435), and glycitein, which are frequently found in soybeans. fujifilm.com The specific arrangement and nature of these substituents on the isoflavone skeleton are crucial in determining their chemical properties and biological functions. acs.org
Significance of Glycosylated Isoflavones in Phytochemical Studies
A substantial portion of isoflavones in plants exist as glycosides, where one or more sugar moieties are attached to the aglycone core. nih.gov This glycosylation significantly increases the molecular diversity of isoflavones. nih.gov In phytochemical studies, these glycosidic forms are of great importance as they are the primary forms found in many dietary sources and medicinal plants. nih.govsemanticscholar.org
The sugar units can be attached at various positions on the isoflavone structure, most commonly at the 7-hydroxyl group, forming O-glycosides. nih.gov The type of sugar and the nature of the glycosidic linkage further contribute to the structural variety. Common sugar attachments include glucose, which can be further acylated with groups like malonyl or acetyl. fujifilm.com The process of glycosylation is catalyzed by specific enzymes within the plant, such as glucosyltransferases. semanticscholar.org From a research perspective, the glycosidic forms are often precursors to the more biologically active aglycones, which are released through enzymatic hydrolysis in the human intestine. semanticscholar.orgmdpi.com
Definitional Framework and Structural Classification of Tectorigenin (B1682738) 7-O-Xylosylglucoside
Tectorigenin 7-O-xylosylglucoside is a specific isoflavone glycoside that has been isolated from various plant sources, notably the flower of Pueraria thomsonii and the roots of Pueraria lobata. medchemexpress.combiocrick.com It belongs to the isoflavone subclass of flavonoids. medchemexpress.com
Structurally, it is comprised of the aglycone tectorigenin, which is chemically known as 5,7,4'-trihydroxy-6-methoxyisoflavone. This aglycone is then glycosylated at the 7-hydroxyl position with a disaccharide unit. This sugar moiety consists of a xylose molecule attached to a glucose molecule, which is then linked to the tectorigenin core. nih.govmdpi.com The precise chemical name is 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one. nih.gov
Table 1: Key Isoflavones Mentioned in this Article
| Compound Name | Aglycone/Glycoside | Natural Sources (Examples) |
| This compound | Glycoside | Pueraria thomsonii flower, Pueraria lobata roots |
| Tectorigenin | Aglycone | Pueraria thomsonii, Pueraria lobata |
| Daidzein | Aglycone | Soybean (Glycine max) |
| Genistein | Aglycone | Soybean (Glycine max) |
| Glycitein | Aglycone | Soybean (Glycine max) |
| Puerarin (B1673276) | Glycoside | Pueraria lobata (Kudzu) |
| Tectoridin (B1682737) | Glycoside | Pueraria thomsonii |
| Formononetin | Aglycone | Red Clover (Trifolium pratense) |
| Biochanin A | Aglycone | Red Clover (Trifolium pratense) |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C27H30O15 |
| Molecular Weight | 594.52 g/mol |
| CAS Number | 231288-19-0 |
| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one |
| Solubility | Soluble in DMSO |
| Appearance | Not specified in provided sources |
| Melting Point | Not specified in provided sources |
Table 3: Classification of this compound
| Classification Level | Category |
| Kingdom | Organic compounds |
| Superclass | Phenylpropanoids and polyketides |
| Class | Flavonoids |
| Subclass | Isoflavonoids |
| Direct Parent | Isoflavones |
| Alternative Parents | Not specified in provided sources |
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-37-25-15(6-14-17(21(25)33)18(30)12(7-38-14)10-2-4-11(28)5-3-10)41-27-24(36)22(34)20(32)16(42-27)9-40-26-23(35)19(31)13(29)8-39-26/h2-7,13,16,19-20,22-24,26-29,31-36H,8-9H2,1H3/t13-,16-,19+,20-,22+,23-,24-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYJIRFKDCXYCX-YUPZTAPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Abundance and Botanical Sourcing of Tectorigenin 7 O Xylosylglucoside for Research
Occurrence within Pueraria Species
Tectorigenin (B1682738) 7-O-xylosylglucoside is notably found within the Pueraria genus, commonly known as kudzu. Research has identified its presence in the flowers and roots of different species within this genus.
Pueraria thomsonii Flower as a Primary Botanical Source
The flower of Pueraria thomsonii stands out as a primary and rich source of Tectorigenin 7-O-xylosylglucoside. tandfonline.comnih.govmdpi.comnih.gov Studies have consistently isolated and identified this compound from the hot-water extract of dried Pueraria thomsonii flowers. tandfonline.comglpbio.com In one analysis of a Pueraria flower extract (PFE) derived from P. thomsonii, this compound was found to be a significant isoflavone (B191592) constituent, with a content of 8.48%. tandfonline.com Another study on a similar extract reported a comparable concentration of 8.4%. mdpi.comnih.gov
The flower of Pueraria thomsonii contains a variety of isoflavones, with this compound being one of the prominent glycosidic forms alongside tectoridin (B1682737), 6-hydroxygenistein-6,7-diglucoside, and glycitin (B1671906). tandfonline.comnih.govjst.go.jpnih.govbiocrick.com The consistent and relatively high concentration of this compound in the flowers of P. thomsonii makes it a key botanical source for the extraction and research of this particular compound. jst.go.jpnih.govscirp.orgnih.gov
Presence and Identification in Pueraria lobata Flower
This compound has also been identified in the flowers of Pueraria lobata. mdpi.comresearchgate.netambeed.com Quantitative analysis using proton nuclear magnetic resonance (qHNMR) spectroscopy on a methanol (B129727) sonication extract of Pueraria lobata flowers revealed the presence of Tectorigenin 7-O-β-d-xylopyranosyl-(1-6)-O-β-d-glucopyranoside at a content of 1.55% w/w. mdpi.com In a reflux extract of the same plant material, its content was slightly higher. mdpi.com
While present, the isoflavone profile of Pueraria lobata flowers can differ from that of Pueraria thomsonii. For instance, kakkalide (B150294) is often considered a major isoflavone in P. lobata flowers, whereas tectoridin and its glycoside, this compound, are more characteristic of P. thomsonii flowers. researchgate.netjst.go.jp
Comparative Analysis of this compound Content Across Different Plant Parts and Habitats
The concentration of this compound varies significantly not only between different Pueraria species but also across different parts of the same plant and in different geographical habitats.
In a comparative study using HPLC coupled with an evaporative light scattering detector, characteristic peaks corresponding to this compound and tectoridin were observed in six out of eight extracts of Puerariae Thomsonii Flos originating from Guangdong, China. researchgate.net However, these distinctive peaks were absent in the chromatograms of extracts from the same species grown in Hunan and Sichuan. researchgate.net This suggests that the geographical habitat can have a profound impact on the chemical composition and the content of specific isoflavones like this compound in Pueraria thomsonii flowers.
Furthermore, while the total amounts of saponins (B1172615) and isoflavones in Puerariae Lobatae Flos were found to be relatively consistent regardless of their origin, the amounts in Puerariae Thomsonii Flos showed remarkable variation that was not directly related to the habitat. researchgate.net
Below is an interactive data table summarizing the content of this compound found in various Pueraria sources based on different studies.
| Botanical Source | Plant Part | Extraction Method | Content of this compound | Reference |
| Pueraria thomsonii | Flower | Hot-water extract | 8.48% | tandfonline.com |
| Pueraria thomsonii | Flower | Not specified | 8.4% | mdpi.comnih.gov |
| Pueraria lobata | Flower | Methanol sonication extract | 1.55% w/w | mdpi.com |
Metabolism and Biotransformation Pathways of Tectorigenin 7 O Xylosylglucoside
Glycoside Hydrolysis by Intestinal Microbiota and Endogenous Enzymes
The initial and rate-limiting step in the metabolism of tectorigenin (B1682738) 7-O-xylosylglucoside is the cleavage of its sugar moieties. This hydrolysis is carried out by both the enzymatic machinery of the intestinal microbiota and endogenous enzymes present in the small intestine.
Enzymatic Conversion to Tectorigenin (Aglycone) by Enteric Bacteria
The diverse consortium of bacteria residing in the human gut plays a pivotal role in the metabolism of many dietary polyphenols, including tectorigenin 7-O-xylosylglucoside. nih.govfrontiersin.org Enteric bacteria produce a wide array of glycosidases that can effectively hydrolyze the xylosylglucoside linkage, releasing the aglycone tectorigenin. researchgate.netnih.gov Studies have shown that when incubated with human intestinal bacteria, this compound is metabolized to tectorigenin. researchgate.netnih.gov This conversion is not universal among all gut bacteria; specific species possess the necessary enzymatic capabilities. For instance, while many intestinal bacteria can hydrolyze tectoridin (B1682737) (a glucoside of tectorigenin) to tectorigenin, only a select few, such as Bifidobacterium breve K-110 and Eubacterium A-44, can metabolize 6"-O-xylosyltectoridin to tectorigenin via tectoridin. nih.gov This bacterial transformation is essential, as the resulting aglycone, tectorigenin, is more readily absorbed and exhibits greater biological activity than its glycosylated form. nih.gov
Hydrolytic Activity of Murine Small Intestinal Homogenates
In addition to the gut microbiota, endogenous enzymes within the small intestine contribute to the hydrolysis of this compound. nih.govbiocrick.com Research utilizing homogenates of germfree mouse small intestines has demonstrated that this compound can be completely hydrolyzed to its aglycone, tectorigenin, in the absence of any bacterial contribution. nih.govbiocrick.comjst.go.jp This indicates the presence of mammalian β-glucosidases in the small intestine capable of cleaving the glycosidic bond. nih.govnih.gov This enzymatic activity is crucial as it suggests that the initial stage of metabolism can commence in the upper gastrointestinal tract, even before the compound reaches the colon where the bacterial population is most dense. nih.gov
Subsequent Metabolic Fates of the Tectorigenin Aglycone as a Derivative of this compound
Once tectorigenin, the aglycone, is released, it undergoes extensive phase II metabolism, primarily in the liver. These reactions increase the water solubility of the compound, facilitating its excretion. nih.govmdpi.comnih.govnih.gov The main metabolic pathways for tectorigenin are glucuronidation, sulfation, and to a lesser extent, demethylation and methoxylation. mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Glucuronidation Pathways
Glucuronidation is a major metabolic pathway for tectorigenin. nih.govmdpi.comnih.gov This process involves the conjugation of glucuronic acid to the hydroxyl groups of tectorigenin, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Studies using human liver microsomes have identified UGT1A1 and UGT1A9 as the primary enzymes responsible for the glucuronidation of tectorigenin. nih.govnih.gov The C-7 hydroxyl group is a primary site for this conjugation, resulting in the formation of tectorigenin-7-O-glucuronide. nih.govtandfonline.comtandfonline.com This metabolite is a major circulating form of tectorigenin found in plasma. nih.gov
Sulfation Reactions
Sulfation is another significant phase II metabolic route for tectorigenin. mdpi.comnih.govnih.gov This reaction, catalyzed by sulfotransferases, involves the addition of a sulfonate group to a hydroxyl group on the tectorigenin molecule. Tectorigenin-7-O-sulfate and tectorigenin-4'-O-sulfate have been identified as metabolites in rats. tandfonline.comtandfonline.com While sulfation generally increases water solubility, the effect on biological activity can vary. mdpi.com A synthetic derivative, tectorigenin sodium sulfonate, has been created to enhance water-solubility while retaining antioxidant properties. cymitquimica.comchemsrc.com
Demethylation and Methoxylation Processes
Demethylation and methoxylation represent minor but notable metabolic transformations of tectorigenin. mdpi.comnih.govnih.gov These phase I reactions can occur, leading to the formation of various metabolites. frontiersin.org For instance, the demethylation of tectorigenin can produce other isoflavones like genistein (B1671435) and daidzein (B1669772). tandfonline.comtandfonline.com Conversely, methylation of a hydroxyl group can also occur. The synthesis of 7-methyl tectorigenin has been achieved, demonstrating the potential for this metabolic modification. bme.hu These processes contribute to the diversity of tectorigenin metabolites found in vivo.
Biological Activities and Preclinical Investigations of Tectorigenin 7 O Xylosylglucoside and Its Aglycone, Tectorigenin
Anti-inflammatory Research
Preclinical studies have highlighted the anti-inflammatory potential of Tectorigenin (B1682738) 7-O-xylosylglucoside and its more biologically active aglycone, tectorigenin. The research primarily focuses on their ability to modulate key pathways and mediators involved in the inflammatory response.
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Tectorigenin has demonstrated significant capabilities in suppressing crucial inflammatory mediators. mdpi.com It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. mdpi.comnih.gov This inhibitory action is largely attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively. nih.govnih.govnih.govresearchgate.net
In contrast, the glycoside form, Tectorigenin 7-O-xylosylglucoside, exhibits weaker activity. Studies comparing various isoflavones have revealed that glycosylation at the C-7 position, as is the case with this compound, diminishes the inhibitory effect on PGE2 production. nih.gov Its aglycone, tectorigenin, is consistently reported to be a more potent inhibitor of both NO and PGE2. nih.govnih.govresearchgate.net This suggests that the sugar moiety hinders the molecule's anti-inflammatory efficacy, and the conversion to its aglycone form may be necessary for significant activity.
Table 1: Comparative Effects on Inflammatory Mediators
| Compound | Target Mediator | Effect | Key Findings | Citations |
|---|---|---|---|---|
| Tectorigenin | Nitric Oxide (NO) | Inhibition | Suppresses iNOS expression, leading to reduced NO production in inflammatory models. | mdpi.comnih.govnih.gov |
| Prostaglandin E2 (PGE2) | Inhibition | Inhibits COX-2 induction, thereby blocking PGE2 synthesis. | mdpi.comnih.govnih.govresearchgate.net | |
| This compound | Nitric Oxide (NO) | Weak Inhibition | Shows less inhibitory activity on NO release compared to its aglycone, tectorigenin. | isnff-jfb.com |
| Prostaglandin E2 (PGE2) | Weak Inhibition | Glycosylation at the C-7 position reduces the potency of PGE2 inhibition. | nih.gov |
Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-6, IL-12, TNF-α)
The aglycone tectorigenin is an effective suppressor of pro-inflammatory cytokine production, a key element of the inflammatory cascade. researchgate.net In various cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages and keratinocytes, tectorigenin has been shown to significantly reduce the secretion of major cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govresearchgate.netall-imm.comfrontiersin.org This suppression occurs at both the protein and mRNA levels, indicating that tectorigenin acts on the transcriptional regulation of these inflammatory genes. nih.govfrontiersin.org For instance, research indicates that tectorigenin can restrain the pro-inflammatory response of monocytes by repressing the secretion of TNF-α and IL-6. mdpi.com It has also been reported to decrease the mRNA level of IL-1β. nih.gov
Currently, there is limited specific research detailing the direct effects of this compound on cytokine production. However, based on the structure-activity relationship observed with other inflammatory mediators, it is anticipated that its activity would be considerably less potent than that of its aglycone, tectorigenin.
Table 2: Effect of Tectorigenin on Pro-inflammatory Cytokine Production
| Cytokine | Cellular Model | Effect of Tectorigenin | Citations |
|---|---|---|---|
| TNF-α | LPS-stimulated BV-2 microglia | Significant reduction in production and mRNA expression. | nih.govfrontiersin.org |
| LPS-stimulated macrophages | Suppression of production. | researchgate.net | |
| IL-6 | LPS-stimulated BV-2 microglia | Significant reduction in production and mRNA expression. | nih.govfrontiersin.org |
| LPS-stimulated macrophages | Suppression of production. | researchgate.net | |
| IL-1β | M5-stimulated keratinocytes | Suppression of secretion. | all-imm.com |
| Asthmatic mice models | Reported to decrease mRNA levels. | nih.gov | |
| IL-12 | General | Tectorigenin attenuates LPS-induced upregulation of inflammatory cytokines, including IL-12. | mdpi.com |
Inhibition of Microglial Activation in Inflammatory Cellular Models
Neuroinflammation, characterized by the activation of microglia, is a critical factor in the pathology of various neurodegenerative diseases. nih.gov Tectorigenin has demonstrated marked attenuation of microglial activation in response to inflammatory stimuli like LPS. nih.govnih.gov By inhibiting this activation, tectorigenin effectively curtails the subsequent production of neurotoxic inflammatory mediators. nih.govfrontiersin.org
The role of the glycoside in this context is less pronounced. Research on the structure-activity relationship of isoflavones has shown that glycosylation at the C-7 hydroxyl group reduces the inhibitory activity of microglial activation. isnff-jfb.com Studies comparing this compound with its aglycone found that tectorigenin was a more potent inhibitor of neuroinflammation in primary rat microglia cells. scribd.com This reinforces the concept that the aglycone form is primarily responsible for the observed anti-neuroinflammatory effects.
Antioxidant Research
Both this compound and its aglycone possess antioxidant properties, acting through both direct and indirect mechanisms to protect cells from oxidative stress.
Scavenging of Reactive Oxygen Species (ROS)
Oxidative stress, caused by an overabundance of reactive oxygen species (ROS), is implicated in cellular damage and various pathologies. Tectorigenin has been shown to be an effective scavenger of ROS. nih.govfrontiersin.org In one assay, tectorigenin at 10 μg/mL demonstrated significant intracellular ROS scavenging activity (63.2 ± 2.3%). mdpi.com This direct antioxidant capacity is superior to its glycosylated form, tectoridin (B1682737), suggesting the free hydroxyl groups on the aglycone are important for this activity. mdpi.com this compound is also reported to exert antioxidant effects by reducing the levels of ROS, although its direct scavenging capacity is likely less than its aglycone. medchemexpress.com
Upregulation of Endogenous Antioxidant Enzyme Expression (e.g., Superoxide (B77818) Dismutase, Catalase)
In addition to directly scavenging free radicals, these compounds can enhance the body's own antioxidant defenses. Tectorigenin has been found to increase the activity and protein expression of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase. mdpi.commdpi.comspandidos-publications.comnih.govspandidos-publications.com This upregulation of the cellular antioxidant defense system provides a secondary, indirect mechanism for its protective effects against oxidative stress. mdpi.com
This compound has also been shown to exert its antioxidant activity through this indirect pathway. Investigations have indicated that it works by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby bolstering the cell's ability to neutralize harmful reactive oxygen species.
Table 3: Summary of Antioxidant Activities
| Compound | Mechanism | Specific Action | Citations |
|---|---|---|---|
| Tectorigenin | Direct Scavenging | Scavenges intracellular Reactive Oxygen Species (ROS). | mdpi.comnih.gov |
| Indirect via Enzyme Upregulation | Increases expression and activity of Catalase (CAT) and Superoxide Dismutase (SOD). | mdpi.commdpi.comspandidos-publications.comnih.gov | |
| This compound | Direct Scavenging | Reduces levels of Reactive Oxygen Species (ROS). | medchemexpress.com |
| Indirect via Enzyme Upregulation | Upregulates expression of Catalase and Superoxide Dismutase (SOD). |
Protection Against Oxidative Stress-Induced Cellular Damage (e.g., H2O2-induced injury)
The aglycone of this compound, tectorigenin, has demonstrated significant protective effects against oxidative stress-induced cellular damage. In studies involving hydrogen peroxide (H2O2)-induced injury in Chinese hamster lung fibroblast (V79-4) cells, tectorigenin was found to scavenge intracellular reactive oxygen species (ROS) and prevent lipid peroxidation. nih.gov This protective action is linked to its ability to enhance the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. nih.gov Furthermore, tectorigenin has been shown to reduce the formation of apoptotic cells and mitigate cell cycle arrest at the G2/M phase, which are typically induced by H2O2. nih.gov The underlying mechanism for this cytoprotective effect involves the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov
Similarly, in bovine mammary epithelial cells, rutin, another flavonoid glycoside, was shown to mitigate H2O2-induced oxidative stress by increasing the activities of SOD, CAT, and glutathione peroxidase, and reducing malondialdehyde (MDA) content, a marker of lipid peroxidation. mdpi.com This protection was associated with the activation of the NFE2L2 signaling pathway. mdpi.com In the context of neuroprotection, tectoridin, a related isoflavone (B191592) glycoside, improved cell survival and enhanced antioxidant defense in PC12 cells exposed to H2O2 by increasing SOD and CAT activities, as well as glutathione (GSH) levels. nih.gov
Anticancer Research
Inhibition of Cancer Cell Proliferation in In Vitro Models (e.g., HL-60, Saos2, U2OS osteosarcoma cells)
Tectorigenin, the aglycone of this compound, has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. biocrick.comnih.gov Specifically, in osteosarcoma (OS) cell lines Saos2 and U2OS, tectorigenin demonstrated a significant inhibitory effect on cell proliferation. biocrick.comnih.govnih.gov Studies using the CCK-8 assay revealed that as the concentration of tectorigenin increased, the proliferation of these cancer cells decreased. biocrick.comnih.gov This anti-proliferative activity has also been observed in other cancer cell types, such as human hepatocellular carcinoma HepG2 cells. nih.gov
| Cell Line | Compound | Effect | Reference |
| Saos2 (Osteosarcoma) | Tectorigenin | Inhibition of proliferation | biocrick.comnih.govnih.gov |
| U2OS (Osteosarcoma) | Tectorigenin | Inhibition of proliferation | biocrick.comnih.govnih.gov |
| HepG2 (Hepatocellular Carcinoma) | Tectorigenin | Reduced cell vitality | nih.gov |
Suppression of Cancer Cell Migration and Invasion (e.g., Osteosarcoma cells)
Tectorigenin has demonstrated a notable ability to suppress the migration and invasion of cancer cells, particularly in osteosarcoma models. nih.govnih.gov Transwell assays have shown that tectorigenin significantly inhibits the migratory and invasive capabilities of Saos2 and U2OS osteosarcoma cells in a dose-dependent manner. biocrick.comnih.gov The mechanism behind this suppression is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP1, MMP2, and MMP9, which are enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. biocrick.comnih.govnih.gov By reducing the expression of these MMPs, tectorigenin effectively hampers the ability of cancer cells to move and invade surrounding tissues. biocrick.comnih.gov
Induction of Apoptosis in Various Cancer Cell Lines
A key aspect of the anticancer activity of tectorigenin is its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. In osteosarcoma cells (Saos2 and U2OS), treatment with tectorigenin leads to an upregulation of cleaved caspase-3, a key executioner caspase in the apoptotic pathway. biocrick.comnih.govnih.gov This indicates that tectorigenin triggers the cascade of events leading to cell death. Furthermore, studies on human hepatocellular carcinoma cells (HepG2) have shown that tectorigenin can induce apoptosis through a mitochondrial-mediated pathway. nih.gov In a spinal cord injury cell model using PC12 cells, tectorigenin was also found to alleviate lipopolysaccharide (LPS)-induced apoptosis. nih.gov
| Cell Line | Compound | Apoptotic Mechanism | Reference |
| Saos2 (Osteosarcoma) | Tectorigenin | Upregulation of cleaved caspase-3 | biocrick.comnih.govnih.gov |
| U2OS (Osteosarcoma) | Tectorigenin | Upregulation of cleaved caspase-3 | biocrick.comnih.govnih.gov |
| HepG2 (Hepatocellular Carcinoma) | Tectorigenin | Mitochondrial-mediated pathway | nih.gov |
| PC12 (Spinal Cord Injury Model) | Tectorigenin | Alleviation of LPS-induced apoptosis | nih.gov |
Inhibition of Lactate (B86563) Dehydrogenase (LDH) Activity
This compound and its aglycone, tectorigenin, have been identified as potential inhibitors of lactate dehydrogenase (LDH). nih.govresearchgate.netresearchgate.net LDH is a critical enzyme in the metabolic pathway of cancer cells, particularly in the context of the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. patsnap.com By inhibiting LDH, these compounds can disrupt the energy production of cancer cells, potentially leading to a slowdown in tumor growth and the induction of oxidative stress and apoptosis. patsnap.com Several flavonoids, including tectorigenin and its glycoside, have shown the potential to decrease LDH levels in various cancer cell types, making them promising candidates for further research in cancer therapy. nih.govresearchgate.net
Neuroprotective Research
Tectorigenin has shown promise in the field of neuroprotection, primarily through its anti-inflammatory and antioxidant activities. nih.govtmrjournals.com In studies involving lipopolysaccharide (LPS)-activated BV-2 microglia, tectorigenin demonstrated the ability to attenuate microglial activation, a key process in neuroinflammation. nih.gov It has been shown to inhibit the production of reactive oxygen species (ROS) and downregulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and ERK/JNK pathways. nih.gov Furthermore, tectorigenin has been found to inhibit the protein expression of toll-like receptor 4 and myeloid differentiation factor 88 in both in vitro and in vivo models of neuroinflammation. nih.gov These findings suggest that tectorigenin has the potential to be developed as a therapeutic agent for neuroinflammatory disorders. nih.gov Additionally, isoflavones from Puerariae Lobatae Radix, including compounds related to tectorigenin, have been shown to exert neuroprotective effects by inhibiting oxidative stress, cytotoxicity, and apoptosis. tmrjournals.com
Protection Against Neuronal Damage in Cell Culture Models (e.g., PC12 cells, SH-SY5Y cells)
Tectorigenin, the aglycone of this compound, has demonstrated significant neuroprotective effects in various in vitro models of neuronal damage. In studies involving PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, pretreatment with tectorigenin has been shown to exhibit a protective effect against neuronal damage. mdpi.comnih.gov This protective action is crucial as PC12 cells are widely used to study neuronal differentiation and neurotoxicity.
Further research has utilized the human neuroblastoma cell line, SH-SY5Y, to investigate the neuroprotective potential of tectorigenin. In a model of Parkinson's disease, where SH-SY5Y cells were exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), tectorigenin demonstrated a neuroprotective effect against cytotoxicity and apoptosis. mdpi.comnih.gov Specifically, tectorigenin was found to reverse the reduction in cell viability and the increase in apoptosis induced by MPP+. nih.gov This suggests that tectorigenin may play a beneficial role in mitigating the neuronal damage associated with neurodegenerative diseases like Parkinson's. nih.gov The protective mechanisms are believed to involve the reduction of oxidative stress and the enhancement of antioxidant defense activities. mdpi.comnih.gov
In another study, tectorigenin was shown to alleviate lipopolysaccharide (LPS)-induced apoptosis and inflammation in a spinal cord injury cell model using PC12 cells. researchgate.net Furthermore, research on luteolin-7-O-glucoside, a compound with a similar flavonoid structure, has also shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced damage in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells, highlighting the potential of this class of compounds in neuroprotection. mdpi.com
Table 1: Neuroprotective Effects of Tectorigenin in Cell Culture Models
| Cell Line | Model of Damage | Observed Effects of Tectorigenin | Reference |
| PC12 | General Neuronal Damage | Protective effect against neuronal damage. | mdpi.comnih.gov |
| SH-SY5Y | MPP+ (Parkinson's Model) | - Protected against cytotoxicity and apoptosis. mdpi.comnih.gov- Reversed MPP+-induced reduction in cell viability. nih.gov- Reversed MPP+-induced increase in apoptosis. nih.gov | |
| PC12 | LPS (Spinal Cord Injury Model) | Alleviated apoptosis and inflammation. | researchgate.net |
Mitigation of Oxidative Stress in Neural Systems
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is a key contributor to neuronal damage in various neurological disorders. frontiersin.org Tectorigenin has been shown to effectively mitigate oxidative stress in neural systems. mdpi.comnih.gov
In SH-SY5Y cells treated with the neurotoxin MPP+, tectorigenin's neuroprotective effects are linked to its ability to reduce oxidative stress. mdpi.comnih.govnih.gov This is evidenced by the attenuation of ROS production and the expression of NADPH oxidase (NOX), an enzyme complex involved in ROS generation. nih.gov Similarly, in a spinal cord injury cell model, tectorigenin demonstrated the ability to restore redox balance. researchgate.net The compound has also been shown to protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced oxidative stress injury. nih.gov
The anti-neuroinflammatory activity of tectorigenin has also been linked to its ability to suppress ROS generation in lipopolysaccharide (LPS)-treated BV-2 microglial cells. nih.gov By inhibiting ROS production, tectorigenin helps to prevent the activation of microglia and the subsequent inflammatory cascade that can lead to neuronal damage. nih.gov
Enhancement of Antioxidant Defense Mechanisms in Neurons
Beyond directly mitigating oxidative stress, tectorigenin also appears to bolster the endogenous antioxidant defense systems within neural cells. This is a crucial aspect of its neuroprotective activity. mdpi.comnih.gov
Studies have shown that tectorigenin can enhance the activity of key antioxidant enzymes. nih.gov In SH-SY5Y cells exposed to MPP+, pretreatment with tectorigenin was found to counteract the MPP+-induced inhibition of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) activities. nih.gov By upregulating these antioxidant defense systems, tectorigenin helps to neutralize harmful reactive oxygen species and protect neurons from oxidative damage. nih.gov
Similarly, this compound has been noted for its antioxidant properties, which are attributed to its ability to upregulate the expression of antioxidant enzymes like superoxide dismutase and catalase, thereby reducing the levels of reactive oxygen species. This enhancement of the cellular antioxidant capacity is a key mechanism through which these compounds exert their protective effects against oxidative stress-induced neuronal injury.
Potential Modulation of Neurodegenerative Disease Markers (e.g., Monoamine Oxidase B inhibition)
Monoamine oxidase B (MAO-B) is an enzyme that plays a significant role in the breakdown of dopamine (B1211576), a neurotransmitter crucial for motor control and other functions. nih.gov The activity of MAO-B can also generate reactive oxygen species, which can directly damage neuronal cells, making it a potential target for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.net
Research has identified tectorigenin as an inhibitor of MAO-B. mdpi.comnih.govresearchgate.net One study reported an IC₅₀ value of 54.36 μg/mL for tectorigenin against MAO-B. mdpi.com This inhibitory activity suggests that tectorigenin could help to modulate the levels of dopamine and reduce oxidative stress in the brain, which are key factors in the pathology of Parkinson's disease. nih.gov The search for selective, reversible MAO-B inhibitors is a major focus in the development of new treatments for neurodegenerative disorders. mdpi.com
Promotion of Endogenous Erythropoietin (EPO) Gene Expression in Neural Cells
Erythropoietin (EPO) is a hormone known for its role in red blood cell production, but it also has significant neuroprotective functions. researchgate.netmdpi.com However, circulating EPO has limited ability to cross the blood-brain barrier. researchgate.net Therefore, promoting the endogenous production of EPO within the brain is a promising therapeutic strategy.
Tectorigenin has been shown to induce the expression of the EPO gene in cultured neuron-like NT2/D1 cells and rat cortical neurons. nih.govresearchgate.net This effect is mediated through the accumulation of hypoxia-inducible factor-1α (HIF-1α). researchgate.net Tectorigenin achieves this by both inducing the transcription of HIF-1α and reducing the degradation of its hydroxylated form. researchgate.net The upregulation of HIF-1α is a key regulatory step in the expression of the EPO gene. researchgate.netbiorxiv.orgnih.gov By increasing endogenous cerebral EPO levels, tectorigenin may offer a novel approach to neuroprotection. nih.govresearchgate.net
Antidiabetic Research
Amelioration of Glucotoxicity and Lipotoxicity-Induced Cellular Stress in Islet Cells
Glucotoxicity and lipotoxicity, the detrimental effects of chronically elevated glucose and fatty acid levels, respectively, are major contributors to pancreatic β-cell dysfunction and death in type 2 diabetes. nih.govnih.govharvard.edu Research indicates that tectorigenin can protect islet cells from these forms of cellular stress. mdpi.comnih.gov
In vitro studies have demonstrated that tectorigenin can inhibit glucotoxicity- and lipotoxicity-induced oxidative stress, apoptosis, and endoplasmic reticulum (ER) stress in islet cells. mdpi.comnih.govnih.govresearchgate.net The protective mechanism involves the regulation of the pancreas/duodenum homeobox protein 1 (PDX1) and the activation of the extracellular signal-regulated kinase (ERK) pathway. mdpi.comnih.govnih.gov PDX1 is a critical transcription factor for β-cell proliferation, differentiation, and function, and its expression is often reduced under conditions of glucotoxicity and lipotoxicity. nih.gov
Tectorigenin has been shown to promote the expression of PDX1 in β-cells, even under glucotoxic and lipotoxic conditions, via the activation of ERK. nih.govnih.gov By suppressing apoptosis and improving the viability of β-cells, tectorigenin helps to preserve β-cell mass and function. nih.govnih.govresearchgate.net This is further supported by in vivo studies where tectorigenin was found to inhibit ER stress and decrease islet β-cell apoptosis in mice on a high-fat/high-sucrose diet. nih.gov These findings highlight the potential of tectorigenin as a therapeutic agent for diabetes by protecting islet β-cells from the damaging effects of glucolipotoxicity. nih.govtandfonline.comtandfonline.com
Table 2: Effects of Tectorigenin on Islet Cells Under Glucotoxic and Lipotoxic Conditions
| Cellular Process | Effect of Tectorigenin | Underlying Mechanism | Reference |
| Oxidative Stress | Inhibition | Reduction of reactive oxygen species. | mdpi.comnih.gov |
| Apoptosis | Inhibition | - Suppression of induced apoptosis. nih.govnih.govresearchgate.net- Decreased islet β-cell apoptosis in vivo. nih.gov | |
| Endoplasmic Reticulum (ER) Stress | Inhibition | - Reduction of ER stress. nih.govnih.govresearchgate.net- Inhibition of ER stress in vivo. nih.gov | |
| PDX1 Expression | Promotion | Activation of the ERK pathway. | mdpi.comnih.govnih.gov |
| Cell Viability | Improved | Activation of the ERK pathway. | nih.govnih.gov |
Regulation of Key Metabolic Enzyme and Transcription Factor Expression (e.g., PDX1, ERK)
Tectorigenin has been identified as a promising agent for promoting the expression of Pancreas/duodenum homeobox protein 1 (PDX1), a critical transcription factor for pancreatic β-cell proliferation, differentiation, and function. nih.govnih.gov Reduced PDX1 expression is linked to β-cell loss and dysfunction in diabetes. nih.gov Studies have shown that tectorigenin can enhance the activity of the PDX1 gene promoter. nih.govnih.gov This effect is mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway, as evidenced by increased ERK phosphorylation. nih.govnih.gov This activation occurs under both normal and glucotoxic/lipotoxic conditions. nih.gov By promoting PDX1 expression, tectorigenin demonstrates a strong protective effect on islet β-cells both in vitro and in vivo. nih.gov The antioxidant properties of tectorigenin are considered key to this pharmacological action. japsonline.com
In addition to its effects on PDX1 and ERK, tectorigenin has been shown to modulate other signaling pathways involved in metabolism. mdpi.com These include the adiponectin receptor 1/2 (AdipoR1/2)-mediated activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways. mdpi.com
Protective Effects on Injured Endothelial Cells in Diabetic Contexts
Endothelial dysfunction is a common complication in diabetic patients. mdpi.com Tectorigenin has demonstrated protective effects on injured endothelial cells in diabetic contexts by inhibiting inflammation and lipotoxicity, and by restoring insulin (B600854) sensitivity. mdpi.comnih.gov In preclinical studies, tectorigenin has been shown to ameliorate diabetic nephropathy by improving vascular endothelium dysfunction. nih.gov This protective effect is attributed to the activation of the AdipoR1/2 pathway. nih.gov
Furthermore, tectorigenin has been found to exert positive regulation of insulin action in palmitate-injured human umbilical vein endothelial cells (HUVECs). mdpi.com It achieves this by modulating reactive oxygen species (ROS)-related inflammation and the insulin receptor substrate-1 (IRS-1) signaling pathway. mdpi.complos.org Specifically, tectorigenin effectively inhibits the production of ROS and the collapse of the mitochondrial membrane potential induced by palmitic acid. plos.org This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6, through the suppression of IKKβ/NF-κB phosphorylation and JNK activation. plos.org By inhibiting inflammation-stimulated IRS-1 serine phosphorylation, tectorigenin helps to restore impaired insulin PI3K signaling. plos.org
Anti-obesity Research
Influence on Hepatic Lipid Accumulation in Preclinical Models
Tectorigenin has shown potential in mitigating nonalcoholic fatty liver disease (NAFLD). nih.gov In high-fat diet-fed mice, tectorigenin treatment alleviated liver steatosis and reduced serum levels of lipopolysaccharide (LPS) and total bile acids. nih.gov Mechanistically, tectorigenin was found to alleviate hepatic lipid accumulation by inhibiting lipogenesis and promoting lipolysis. nih.gov It also prevented liver inflammation induced by gut-derived LPS by restoring the intestinal barrier and suppressing the release of pro-inflammatory cytokines. nih.gov Additionally, tectorigenin promoted bile acid circulation by activating the bile acid receptor. nih.gov
Studies on HepG2 cells, a human liver cancer cell line, have also indicated that tectorigenin can suppress hepatic lipid accumulation. kyoto-u.ac.jpnih.gov In high-fat diet-fed mice, both a Pueraria flower extract (PFE) and its isoflavone-rich fraction (ISOF), which contains tectorigenin, resulted in significantly lower hepatic triglyceride levels compared to the high-fat diet control group. nih.gov This effect is thought to be at least partially attributable to tectorigenin. kyoto-u.ac.jp
Effects on Adipose Tissue Metabolism
Tectorigenin has been shown to regulate adipogenic differentiation and the secretion of adipocytokines. nih.gov In 3T3-L1 preadipocytes, tectorigenin inhibited adipogenesis and the transcription of related genes. nih.gov It also reversed TNF-α-induced changes in IL-6, MCP-1, and adiponectin in mature 3T3-L1 adipocytes. nih.gov Further investigation revealed that tectorigenin acts as a partial agonist of PPARγ. nih.gov
In addition to its effects on differentiation, tectorigenin has been observed to improve both basal and insulin-stimulated glucose uptake in mature 3T3-L1 adipocytes. nih.gov It also antagonized TNF-α-induced NF-κB transactivation and the nuclear translocation of p65. nih.gov These findings suggest that tectorigenin may ameliorate hyperglycemia by blocking preadipocyte differentiation and adipocytokine secretion through the involvement of the PPARγ and NF-κB signaling pathways. nih.gov
Endocrine and Reproductive System Research
Modulation of Postmenopausal Symptoms (e.g., OVX-induced osteoporosis, hot flashes in preclinical models)
Tectorigenin and its glycosides have been investigated for their potential to alleviate postmenopausal symptoms, particularly osteoporosis and hot flashes, in preclinical models. In ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, a mixture containing tectorigenin, tectoridin, and this compound demonstrated anti-osteoporotic effects. elsevierpure.comkoreascience.kr This mixture was found to decrease the elevated serum levels of RANKL, TRAP, and Ntx1, which are markers of bone resorption. elsevierpure.com Conversely, it increased the serum levels of alkaline phosphatase, osteoprotegerin, and osteocalcin, which are associated with bone formation. elsevierpure.com
Furthermore, micro-CT analysis of the femurs of OVX mice treated with tectorigenin showed a reduction in trabecular bone loss. nih.gov The treatment led to an increase in bone mineral density (BMD), bone volume/tissue volume (BV/TV), and trabecular number (Tb.N), while decreasing trabecular separation (Tb.Sp). nih.gov Histological analysis also indicated fewer osteoclasts in the tectorigenin-treated groups, suggesting an inhibitory effect on osteoclast differentiation. nih.gov
In the context of hot flashes, a common vasomotor symptom of menopause, a mixture of this compound, tectoridin, and tectorigenin was shown to prevent the rise in tail skin temperature in OVX mice. nih.gov This effect was associated with an enhancement of 5-HT levels and an attenuation of RANKL levels in the hypothalamus. nih.gov The treatment also significantly increased the mRNA expression of estrogen receptor (ER)-β, 5-HT1A, 5-HT2A, and tryptophan hydroxylase in the hypothalamus of OVX mice. nih.gov
Anti-endometriotic Effects: Inhibition of Endometriotic Cell Adhesion and Migration
This compound, a major isoflavone constituent of Pueraria flower extract, is primarily studied for its biological effects through its aglycone, tectorigenin, as it is generally metabolized to this form in the digestive tract. mdpi.comnih.govresearchgate.net Research into the anti-endometriotic potential of this compound has focused on the ability of its metabolite, tectorigenin, to interfere with key processes in the pathogenesis of endometriosis, namely the adhesion and migration of endometriotic cells.
The initial step in the formation of endometriotic lesions involves the attachment of endometrial cells to the mesothelial layer of the peritoneum. mdpi.com Studies have demonstrated that tectorigenin significantly inhibits the adhesion of human endometriotic cells to mesothelial cells. mdpi.comnih.govresearchgate.net This inhibitory action on cell adhesion is a critical finding, suggesting a potential mechanism to prevent the implantation of ectopic endometrial tissue.
Furthermore, the migration of endometriotic cells is a crucial factor in the establishment and spread of endometriotic lesions. ejh.it Preclinical investigations have shown that tectorigenin markedly suppresses the migration of human endometriotic cells. mdpi.comnih.govresearchgate.net This effect has been observed in wound-healing assays and transwell migration assays, where tectorigenin treatment resulted in a significant reduction in the movement of endometriotic cells. mdpi.com The anti-migratory effect of tectorigenin is thought to be linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that play a role in the breakdown of the extracellular matrix, facilitating cell invasion. mdpi.combiocrick.com
The anti-endometriotic activities observed with Pueraria flower extract, which is rich in this compound, are largely attributed to the effects of its major isoflavones, including tectorigenin. mdpi.comnih.gov The inhibition of both cell adhesion and migration by tectorigenin highlights its potential as a therapeutic agent in managing endometriosis. semanticscholar.org
Table 1: Research Findings on the Anti-endometriotic Effects of Tectorigenin
| Activity | Cell Line(s) | Key Findings | Reference(s) |
| Inhibition of Cell Adhesion | Human endometriotic 12Z cells and mesothelial Met5A cells | Tectorigenin significantly inhibited the adhesion of endometriotic cells to mesothelial cells. | mdpi.comnih.govresearchgate.net |
| Inhibition of Cell Migration | Human endometriotic 11Z and 12Z cells | Tectorigenin significantly inhibited the migration of endometriotic cells in wound-healing and transwell migration assays. | mdpi.comnih.govresearchgate.net |
Considerations of Estrogenic Activity
Tectorigenin, the aglycone of this compound, is classified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. mdpi.comnih.gov This estrogenic activity is an important consideration in the context of endometriosis, an estrogen-dependent disease. mdpi.com
Research has shown that tectorigenin acts as a selective estrogen receptor modulator (SERM), with the ability to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). mdpi.com Notably, it exhibits a higher affinity for ERβ. mdpi.com This selective binding profile may be relevant to its effects in the prostate, where ERβ is thought to be involved in preventing cancer progression. mdpi.com
In studies using the Ishikawa human endometrial cancer cell line, which is a common model for assessing estrogenic activity, tectorigenin was found to be highly estrogenic. koreascience.kr Its estrogenic potential was significant, although less potent than the well-known phytoestrogen, genistein (B1671435). koreascience.kr Interestingly, tectoridin, another glycoside of tectorigenin, displayed a similar level of estrogenic activity, suggesting that the glucose moiety does not significantly hinder its estrogenic potential in this model. koreascience.kr It is hypothesized that tectoridin is metabolized to tectorigenin within the cells, which then exerts its estrogenic effects. koreascience.kr
Table 2: Estrogenic Activity of Tectorigenin
| Compound | Cell Line | Estrogenic Activity (EC50) | Key Findings | Reference(s) |
| Tectorigenin | Ishikawa | 0.42 µg/ml | Highly estrogenic | koreascience.kr |
| Tectoridin | Ishikawa | 0.81 µg/ml | Highly estrogenic, similar to tectorigenin | koreascience.kr |
| Genistein (reference) | Ishikawa | 0.09 µg/ml | More estrogenic than tectorigenin | koreascience.kr |
Molecular Mechanisms and Cellular Signaling Pathways Investigated for Tectorigenin 7 O Xylosylglucoside and Its Aglycone
Regulation of Cell Proliferation and Apoptosis Pathways
The modulation of cell growth and programmed cell death, known as apoptosis, is a critical area of study. Tectorigenin (B1682738) and its glycoside have been examined for their roles in these intricate cellular events.
Caspase Cascade Activation
The caspase cascade is a family of protease enzymes that play an essential role in the initiation and execution of apoptosis. Studies have shown that tectorigenin can influence the activation of key caspases. For instance, in combination with paclitaxel, tectorigenin has been observed to activate caspases-3, -8, and -9. mdpi.com Furthermore, research on osteosarcoma cells indicated that tectorigenin treatment led to an upregulation in the expression of cleaved caspase-3, a key executioner caspase. biocrick.com This suggests a potential mechanism for inducing apoptosis in cancer cells.
Downregulation of Anti-apoptotic Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic). A key aspect of cancer development is the evasion of apoptosis, often through the upregulation of anti-apoptotic proteins like Bcl-2. While direct studies on Tectorigenin 7-O-xylosylglucoside's effect on Bcl-2 are limited, the broader context of apoptosis regulation by similar flavonoids suggests this is a plausible area of influence. The balance between pro- and anti-apoptotic proteins is a critical determinant of a cell's fate, and the downregulation of proteins like Bcl-2 can shift this balance towards apoptosis. nih.gov
Modulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their activity is crucial for processes like tissue remodeling, but their dysregulation is implicated in cancer cell invasion and metastasis. mdpi.com Research has demonstrated that tectorigenin can modulate the expression of several MMPs. In osteosarcoma cells, tectorigenin was found to downregulate the expression of MMP-1, MMP-2, and MMP-9. biocrick.com This inhibitory effect on MMPs suggests a potential role in hindering cancer cell migration and invasion. mdpi.combiocrick.com
Table 1: Investigated Effects of Tectorigenin on Cell Proliferation and Apoptosis Markers
| Marker | Effect | Cell Type/Model |
| Caspase-3 | Upregulation of cleaved form | Osteosarcoma cells (Saos2, U2OS) |
| Caspase-8 | Activation | In combination with paclitaxel |
| Caspase-9 | Activation | In combination with paclitaxel |
| MMP-1 | Downregulation | Osteosarcoma cells (Saos2, U2OS) |
| MMP-2 | Downregulation | Osteosarcoma cells (Saos2, U2OS) |
| MMP-9 | Downregulation | Osteosarcoma cells (Saos2, U2OS) |
Involvement in Inflammatory Signaling Cascades
Chronic inflammation is a key factor in the development of numerous diseases. Tectorigenin has been investigated for its potential to modulate key inflammatory signaling pathways.
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Studies have indicated that tectorigenin can inhibit the NF-κB pathway. mdpi.com This includes inhibiting the nuclear translocation of NF-κB and the phosphorylation of its inhibitory protein, IκB, and the IκB kinase (IKK). mdpi.com By suppressing the NF-κB pathway, tectorigenin may reduce the expression of pro-inflammatory genes. mdpi.comnih.gov
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Research has shown that tectorigenin can modulate these pathways. It has been reported to downregulate the phosphorylation of ERK, JNK, and p38 in various models. mdpi.comnih.gov This inhibition of MAPK signaling is another mechanism through which tectorigenin may exert its anti-inflammatory and anti-proliferative effects. mdpi.comnih.gov
Table 2: Investigated Effects of Tectorigenin on Inflammatory Signaling Pathways
| Pathway | Target/Effect | Model |
| NF-κB | Inhibition of nuclear translocation, IκB and IKK phosphorylation | Various, including in combination with paclitaxel |
| MAPK | Downregulation of p-ERK, p-JNK, and p-p38 | Murine inflammatory bowel disease models, LPS-stimulated macrophages |
Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 Production Regulation
Tectorigenin, the aglycone of this compound, has been shown to modulate key inflammatory mediators. Research indicates that tectorigenin can suppress the production of prostaglandin E2 (PGE2), a crucial player in the inflammation process. nih.govresearchgate.net This suppression is achieved by inhibiting the induction of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis, in inflammatory cells. nih.govresearchgate.netnih.gov Studies in rat peritoneal macrophages demonstrated that tectorigenin dose-dependently inhibits COX-2 induction, thereby reducing PGE2 production. nih.govnih.gov This effect is a significant part of the anti-inflammatory properties attributed to medicinal plants containing these compounds. nih.govresearchgate.netnih.gov Furthermore, tectorigenin has been observed to decrease the expression of COX-2 in various cell models, including murine macrophage RAW 264.7 cells and articular chondrocytes. biologists.comresearchgate.net This action helps to block the signaling pathways that lead to inflammation and pain. biologists.com
It is important to note that while tectorigenin effectively inhibits the induction of COX-2, it does not appear to inhibit the activity of already isolated COX-1 and COX-2 enzymes. nih.govresearchgate.net This suggests that its primary anti-inflammatory mechanism in this context is the regulation of gene expression rather than direct enzyme inhibition. nih.govresearchgate.net The inhibitory effects of tectorigenin on COX-2 expression and PGE2 production are also linked to the blockage of the nuclear factor kappa-B (NF-κB) signaling pathway. biologists.comresearchgate.net
Antioxidant Defense Mechanisms
PI3K/AKT Pathway Involvement in Oxidative Stress Response
The aglycone, tectorigenin, has been found to exert protective effects against oxidative stress through the modulation of the PI3K/AKT signaling pathway. nih.govmdpi.comnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to significant cellular damage. mdpi.com
Studies have shown that tectorigenin can protect human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced oxidative stress injury by upregulating the PI3K/AKT pathway. nih.govmdpi.comnih.govsci-hub.se In these cells, tectorigenin treatment increased the phosphorylation of both PI3K and Akt, indicating the activation of this protective pathway. nih.govsci-hub.se This activation leads to an increase in cell viability and a decrease in apoptosis. nih.gov The protective effects of tectorigenin were reversed by a PI3K inhibitor, further confirming the crucial role of this pathway. nih.gov The modulation of the PI3K/AKT pathway by tectorigenin is a key mechanism in its ability to mitigate oxidative damage in various cell types, including those of the cardiovascular system. nih.govmdpi.comnih.govresearchgate.net
Activation of Catalase Activity
Tectorigenin has demonstrated the ability to bolster the cellular antioxidant defense system by directly activating catalase, a crucial enzyme in the decomposition of hydrogen peroxide. nih.govnih.govjcpjournal.org In studies using Chinese hamster lung fibroblasts (V79-4), tectorigenin was shown to reduce cell death induced by hydrogen peroxide. nih.govnih.govjcpjournal.org This protective effect was accompanied by a notable increase in both the activity and the protein expression of catalase. nih.govnih.govjcpjournal.org
To confirm the significance of this mechanism, the protective effect of tectorigenin against oxidative stress was diminished when catalase activity was blocked. nih.govnih.govjcpjournal.org This indicates that the activation of catalase is a primary mechanism through which tectorigenin exerts its antioxidant effects. nih.govnih.govjcpjournal.org Further investigations revealed that tectorigenin also enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear expression of NF-κB, and the inhibition of these signaling molecules also attenuated the protective effects of tectorigenin. nih.govnih.govjcpjournal.org This suggests a complex interplay of signaling pathways in mediating the antioxidant response, with catalase activation being a key downstream event. nih.govnih.govjcpjournal.org In vivo studies have also supported these findings, showing that tectorigenin can prevent decreases in hepatic catalase activity in models of liver injury. caymanchem.com
Receptor-Mediated Actions
Inhibition of Epidermal Growth Factor Receptor (EGFR) Autophosphorylation
Tectorigenin has been identified as an inhibitor of the autophosphorylation of the epidermal growth factor receptor (EGFR). nih.govelsevierpure.com EGFR is a receptor tyrosine kinase that, upon binding to its ligands, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell growth and proliferation. uniprot.orgelifesciences.org
In studies on human promyelocytic leukemia HL-60 cells, tectorigenin was shown to inhibit the autophosphorylation of the EGFR that is induced by the epidermal growth factor (EGF). nih.govelsevierpure.com This inhibitory action is significant as dysregulation of EGFR signaling is implicated in the development of various cancers. By preventing the initial activation step of the receptor, tectorigenin can potentially disrupt the subsequent signaling pathways that drive tumor progression. It is noteworthy that the inhibitory activity of tectorigenin on EGFR autophosphorylation was found to be less potent than that of genistein (B1671435), another well-known isoflavone (B191592). nih.govelsevierpure.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Modulation
Tectorigenin has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway. mdpi.com PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation, insulin (B600854) sensitivity, and inflammation. tandfonline.com
Research has shown that tectorigenin acts as a partial agonist of PPARγ. mdpi.comnih.gov In reporter gene assays, tectorigenin demonstrated the ability to activate PPARγ, although to a lesser extent than full agonists. nih.gov This partial agonism is significant because it allows tectorigenin to modulate the expression of PPARγ target genes involved in adipogenesis and glucose metabolism. tandfonline.comnih.gov For instance, tectorigenin has been shown to inhibit the differentiation of 3T3-L1 preadipocytes and to reverse changes in the secretion of adipocytokines like IL-6 and MCP-1 induced by TNF-α. mdpi.comnih.gov
Furthermore, the modulation of the PPARγ pathway by tectorigenin is also linked to its anti-inflammatory effects through the antagonism of the NF-κB signaling pathway. mdpi.comnih.gov By acting as a PPARγ partial agonist, tectorigenin may offer therapeutic potential for conditions like diabetes and obesity by improving insulin sensitivity and glucose metabolism without some of the side effects associated with full PPARγ agonists. tandfonline.comnih.gov
Interactive Data Tables
Table 1: Effects of Tectorigenin on Inflammatory and Antioxidant Markers
| Compound | Target | Effect | Cell/System |
|---|---|---|---|
| Tectorigenin | COX-2 | Inhibition of induction | Rat peritoneal macrophages |
| Tectorigenin | PGE2 Production | Suppression | Rat peritoneal macrophages |
| Tectorigenin | PI3K/AKT Pathway | Upregulation/Activation | Human umbilical vein endothelial cells (HUVECs) |
| Tectorigenin | Catalase | Increased activity and protein expression | Chinese hamster lung fibroblasts (V79-4) |
| Tectorigenin | EGFR Autophosphorylation | Inhibition | Human promyelocytic leukemia HL-60 cells |
Table 2: Investigated Signaling Pathways for Tectorigenin
| Pathway | Observed Effect of Tectorigenin | Associated Biological Outcome |
|---|---|---|
| COX-2/PGE2 | Inhibition of COX-2 induction and PGE2 production | Anti-inflammatory response |
| PI3K/AKT | Activation | Protection against oxidative stress |
| Catalase Activation | Increased enzyme activity and expression | Antioxidant defense |
| EGFR Signaling | Inhibition of autophosphorylation | Potential anti-proliferative effects |
Toll-like Receptor 4 (TLR4) Pathway Interactions
This compound is an isoflavone glycoside found in plants such as Pueraria thomsonii. medchemexpress.com Research into its direct molecular interactions is often linked to its aglycone, tectorigenin, as glycosides are typically metabolized in the intestine, releasing the aglycone form which is then absorbed and exerts systemic effects. biocrick.com The anti-inflammatory properties of tectorigenin, the aglycone of this compound, have been significantly associated with its modulation of the Toll-like receptor 4 (TLR4) signaling pathway. nih.govall-imm.commdpi.comoup.comfrontiersin.org
Toll-like receptor 4 is a key pattern recognition receptor that plays a critical role in the innate immune system. frontiersin.org It recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. frontiersin.orgfrontiersin.org The modulation of this pathway is a crucial target for anti-inflammatory therapies.
The aglycone, tectorigenin, has been shown to exert its anti-inflammatory effects by attenuating the TLR4 signaling pathway in various experimental models. nih.govall-imm.com Studies have demonstrated that tectorigenin can suppress the expression of TLR4 itself. nih.gov Downstream of TLR4, the signaling pathway primarily proceeds through the myeloid differentiation primary response 88 (MyD88)-dependent pathway. frontiersin.org Tectorigenin has been found to inhibit the expression of MyD88, an essential adaptor protein for TLR4 signaling. frontiersin.org
This inhibition of the upstream components of the pathway leads to the suppression of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Tectorigenin has been observed to decrease the phosphorylation of NF-κB p65 and increase the levels of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. nih.gov This results in a significant reduction in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govoup.com
Furthermore, tectorigenin's influence extends to the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, which can be activated by the TLR4/NF-κB pathway. all-imm.comoup.com Research has shown that tectorigenin can inhibit the activation of the NLRP3 inflammasome. all-imm.com
The therapeutic potential of modulating the TLR4 pathway with tectorigenin has been investigated in several disease models. In models of fulminant hepatic failure, tectorigenin pretreatment mitigated liver injury by suppressing TLR4 expression and inhibiting the TLR4/MAPK and TLR4/NF-κB pathways. nih.gov In the context of skin inflammation, tectorigenin attenuated the inflammatory response in keratinocytes by inhibiting the TLR4/NF-κB-mediated activation of the NLRP3 inflammasome. all-imm.commdpi.com Additionally, in models of neuroinflammation and chronic cerebral ischemia, tectorigenin demonstrated protective effects by inhibiting the TLR4/NF-κB signaling pathway. oup.comfrontiersin.org
A related compound, tectoridin (B1682737), which is the 7-O-glucoside of tectorigenin, has also been shown to alleviate inflammation by inhibiting TLR4-NF-κB/NLRP3 signaling. nih.gov This further supports the role of the tectorigenin backbone in the modulation of this critical inflammatory pathway.
The following table summarizes the research findings on the interaction of tectorigenin with the TLR4 signaling pathway.
| Model System | Key Findings | Impact on TLR4 Pathway | References |
| Lipopolysaccharide (LPS)/D-galactosamine-induced fulminant hepatic failure in mice and LPS-stimulated macrophages | Tectorigenin reduced serum levels of ALT and AST, histological injury, apoptosis, and mortality. It suppressed the production of TNF-α and IL-6. | Mitigated TLR4 expression and inhibited the activation of MAPK and NF-κB pathways. | nih.gov |
| M5 cytokine-stimulated HaCaT keratinocytes (in vitro model of psoriasis) | Tectorigenin ameliorated hyperproliferation and inflammation. | Inhibited the TLR4/NF-κB pathway, leading to the inactivation of the NLRP3 inflammasome. | all-imm.commdpi.com |
| Chronic cerebral ischemia in mice and oxygen-glucose deprivation/reperfusion-induced HT-22 cells | Tectorigenin alleviated cognitive impairment, hippocampal damage, and myelin density loss. It reversed the increase in IL-1β, TNF-α, TLR4, MyD88, p-p65, and NLRP3. | Inhibited the TLR4/NF-κB signaling pathway. | oup.com |
| LPS-induced BV-2 microglial cells and mice | Tectorigenin inhibited the production of pro-inflammatory mediators. | Suppressed the expression of TLR4 and MyD88. | frontiersin.org |
| LPS-induced inflammation in RAW264.7 macrophages and endotoxic shock in mice | Tectoridin (Tectorigenin 7-O-glucoside) reduced pro-inflammatory mediators and tissue damage. | Inhibited the activation of TLR4-NF-κB/NLRP3 signaling. | nih.gov |
Analytical Methodologies for Research and Quantification of Tectorigenin 7 O Xylosylglucoside
Advanced Extraction and Purification Techniques from Botanical Sources
Tectorigenin (B1682738) 7-O-xylosylglucoside is a naturally occurring isoflavone (B191592) found in several plant species. Its primary botanical sources include the flowers and roots of plants from the Pueraria genus, such as Pueraria lobata (Kudzu) and Pueraria thomsonii, as well as plants from the Iris genus, like Iris tectorum. tandfonline.commedchemexpress.com The extraction and subsequent purification of this compound are critical preliminary steps for any analytical or research endeavor.
Modern extraction techniques are employed to efficiently isolate isoflavones from these plant materials. Common methods include Ultrasound-Assisted Extraction (UAE) and heat reflux extraction. nih.gov UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing the release of phytochemicals. nih.gov This method is often preferred for its efficiency at lower temperatures, which can prevent the degradation of thermolabile compounds. Heat reflux extraction, a more traditional method, involves boiling the plant material in a solvent and condensing the vapors, which provides a high extraction yield, particularly for more stable compounds. nih.govmdpi.com The choice of solvent is crucial, with ethanol (B145695) and methanol (B129727), often in aqueous solutions, being the most commonly used for their ability to effectively solubilize isoflavones. nih.gov
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is necessary to isolate Tectorigenin 7-O-xylosylglucoside. A multi-step purification strategy is often implemented. A common and effective approach involves the use of macroporous resin column chromatography. tandfonline.comicm.edu.pl These resins can selectively adsorb isoflavones from the crude extract, allowing for the removal of sugars, pigments, and other impurities. icm.edu.plpan.olsztyn.pl The adsorbed isoflavones are then eluted with a suitable solvent, typically an ethanol-water mixture, resulting in a significantly enriched isoflavone fraction. tandfonline.compan.olsztyn.pl
For obtaining high-purity this compound for use as an analytical standard or for detailed structural studies, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. tandfonline.comnih.gov This technique allows for the separation and collection of the specific compound from the enriched fraction, yielding purities often exceeding 98%. tandfonline.com
Table 1: Comparison of Common Extraction Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. nih.gov | High efficiency, reduced extraction time, suitable for thermolabile compounds. nih.gov | May require specialized equipment. |
| Heat Reflux Extraction | Continuous boiling and condensation of solvent to extract compounds. mdpi.com | High extraction yield, simple apparatus. nih.govmdpi.com | Requires higher temperatures, potentially degrading some compounds; longer extraction times. mdpi.com |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period. | Simple, requires no specialized equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in lower extraction yields compared to other methods. |
Chromatographic Separation Methods for Quantification and Profiling
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound within complex extracts.
High-Performance Liquid Chromatography (HPLC) for Isoflavone Profiling
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantitative analysis of isoflavones, including this compound. nih.gov The separation is typically achieved on a reversed-phase C18 column. A gradient elution method is commonly employed, using a mobile phase consisting of acetonitrile (B52724) and water (often containing a small amount of acid like formic or acetic acid to improve peak shape). nih.gov Detection is generally performed at a wavelength of 254 nm, where isoflavones exhibit strong absorbance. nih.gov By comparing the retention time and UV spectrum of a peak in the sample chromatogram to that of a purified standard, the compound can be identified. Quantification is achieved by creating a calibration curve from known concentrations of the pure standard. nih.gov
Table 2: Example of HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) | nih.gov |
| Gradient Program | Example: 0-25 min, 5-50% B; 25-26 min, 50-100% B; 26-37 min, 100% B | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Flow Rate | ~1.0 mL/min |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. This enhanced resolution is particularly valuable for separating structurally similar isoflavones that may co-elute in an HPLC system. For the analysis of this compound in complex botanical extracts, UPLC provides sharper peaks and better separation from other matrix components, leading to more accurate quantification. biocrick.com
Hyphenated Techniques (e.g., UPLC Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)) for Structural Elucidation and Quantification
The coupling of UPLC with mass spectrometry (MS), particularly high-resolution mass spectrometry like Quadrupole Time-of-Flight (QTOF-MS), is a powerful tool for both the definitive identification and quantification of compounds. UPLC-QTOF/MS combines the superior separation capabilities of UPLC with the ability of QTOF-MS to provide highly accurate mass measurements. biocrick.com
For structural elucidation, the system provides the exact mass of the parent ion, allowing for the determination of its elemental formula. For this compound (C₂₇H₃₀O₁₅), the expected mass is precise. nih.gov Furthermore, by inducing fragmentation of the parent ion (MS/MS analysis), a characteristic fragmentation pattern is generated. This pattern, which corresponds to the loss of the xylosyl and glucosyl moieties, serves as a structural fingerprint, confirming the identity of the compound. This technique is sensitive enough to identify and quantify trace amounts of the compound in complex mixtures.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation in Research
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are required for the unambiguous structural confirmation of an isolated compound like this compound.
The primary methods used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the exact molecular weight and elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments is crucial for confirming the sequence and attachment of the sugar units to the tectorigenin aglycone. For this compound, the fragmentation typically involves the loss of the xylose unit followed by the glucose unit, or the loss of the entire xylosylglucoside moiety, leading to a fragment ion corresponding to the tectorigenin aglycone. nih.gov
NMR spectroscopy, including proton (¹H-NMR) and carbon (¹³C-NMR) spectroscopy, provides the ultimate proof of structure. ¹H-NMR gives detailed information about the number and types of protons and their neighboring environments, while ¹³C-NMR reveals the carbon skeleton of the molecule. Advanced 2D-NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, confirming the precise location of the methoxy (B1213986) group and the attachment point of the sugar chain at the C7-hydroxyl group of the tectorigenin core. nih.gov The combined data from these spectroscopic techniques provides unequivocal evidence for the structure of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₃₀O₁₅ | nih.gov |
| Molecular Weight | 594.5 g/mol | nih.gov |
| Precursor Ion (Positive Mode, [M+H]⁺) | m/z 595.1646 | nih.gov |
| Major Fragment Ion (Positive Mode) | m/z 301.0700 (Tectorigenin aglycone) | nih.gov |
| Precursor Ion (Negative Mode, [M-H]⁻) | m/z 593.1512 | |
| Major Fragment Ions (Negative Mode) | m/z 299.0558 (Tectorigenin aglycone - H) | nih.gov |
Biosynthesis and Chemoenzymatic Synthesis Considerations for Tectorigenin 7 O Xylosylglucoside
Pathways of Isoflavone (B191592) Biosynthesis in Pueraria Species
The biosynthesis of the tectorigenin (B1682738) aglycone in Pueraria species is a multi-step process that begins with the general phenylpropanoid pathway. This foundational pathway provides the precursors for a wide array of secondary metabolites, including flavonoids and isoflavonoids. The synthesis of isoflavones is particularly prominent in leguminous plants like those of the Pueraria genus. nih.gov
The process commences with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This intermediate stands at a critical juncture, leading to various classes of flavonoids. For isoflavone synthesis, chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, such as naringenin (B18129) chalcone.
Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into a flavanone (B1672756), like naringenin. peerj.com A key branching point from the general flavonoid pathway is the conversion of this flavanone into an isoflavone. This is mediated by a cytochrome P450 enzyme complex that includes 2-hydroxyisoflavanone (B8725905) synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID). peerj.complos.org This sequence of reactions results in the formation of the core isoflavone structure, such as daidzein (B1669772).
Further modifications, including hydroxylation and methylation, lead to the specific isoflavone aglycone, tectorigenin. These modifications are catalyzed by specific enzymes that decorate the isoflavone backbone. For instance, the introduction of a methoxy (B1213986) group at the C-6 position is a critical step in the formation of tectorigenin. tandfonline.comnih.gov
Table 1: Key Enzymes in the Biosynthesis of Isoflavone Aglycones in Pueraria Species
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid. peerj.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. peerj.com |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. peerj.com |
| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold. peerj.com |
| Chalcone isomerase | CHI | Isomerizes chalcones to flavanones. peerj.com |
| Isoflavone synthase | IFS | A key enzyme complex that converts flavanones to isoflavones. peerj.complos.org |
| 2-hydroxyisoflavanone dehydratase | HID | Works in conjunction with IFS to form the isoflavone backbone. peerj.complos.org |
Enzymatic Mechanisms Involved in Glycosylation and Xylosylation of Flavonoids
The attachment of sugar moieties to the tectorigenin aglycone is a critical step that significantly influences the compound's solubility, stability, and biological activity. oup.com This process, known as glycosylation, is catalyzed by a large and diverse family of enzymes called UDP-dependent glycosyltransferases (UGTs). oup.comresearchgate.net These enzymes transfer a sugar residue from an activated sugar donor, typically a UDP-sugar, to the flavonoid acceptor. pjmonline.org
The formation of tectorigenin 7-O-xylosylglucoside involves a sequential two-step glycosylation process at the 7-hydroxyl group of the tectorigenin aglycone.
Glucosylation: The first step is the attachment of a glucose molecule to the 7-hydroxyl group of tectorigenin, forming tectoridin (B1682737) (tectorigenin 7-O-glucoside). This reaction is catalyzed by a specific UGT that recognizes both the tectorigenin aglycone and UDP-glucose. In soybean (Glycine max), a related legume, the enzyme GmIF7GT has been shown to catalyze the 7-O-glucosylation of isoflavones like daidzein and genistein (B1671435). oup.com It is plausible that a homologous enzyme exists in Pueraria species with activity towards tectorigenin.
Xylosylation: The second step involves the addition of a xylose molecule to the glucose moiety of tectoridin. This reaction is catalyzed by a different UGT, a glycoside-specific glycosyltransferase, which recognizes the flavonoid 7-O-glucoside as its substrate and utilizes UDP-xylose as the sugar donor. This results in the formation of the final product, this compound. The attachment is typically a (1→2), (1→4), or (1→6) linkage between the xylose and the glucose. Enzymes capable of catalyzing the addition of a second sugar to a flavonoid monoglycoside have been identified in various plants. oup.comacs.org
The specificity of these UGTs is paramount, as they determine the position of glycosylation on the aglycone and the type of sugar that is attached. The expression and activity of these enzymes can vary between different plant tissues and developmental stages. oup.combohrium.com
Table 2: Key Enzymatic Steps in the Glycosylation of Tectorigenin
| Step | Substrate | Enzyme Class | Sugar Donor | Product |
| 1 | Tectorigenin | Flavonoid 7-O-glucosyltransferase (putative) | UDP-glucose | Tectoridin (Tectorigenin 7-O-glucoside) |
| 2 | Tectoridin | Flavonoid 7-O-glucoside xylosyltransferase (putative) | UDP-xylose | This compound |
Theoretical Chemoenzymatic Approaches for Analog Production
The production of analogs of this compound can be envisioned through chemoenzymatic approaches, which combine the strengths of chemical synthesis and enzymatic catalysis. acs.orgnih.govacs.org This strategy offers the potential for creating novel derivatives with tailored properties that may not be accessible through purely chemical or biological methods. nih.gov
One theoretical approach involves the chemical synthesis of modified tectorigenin aglycones. For instance, the aromatic rings of tectorigenin could be chemically altered to introduce different substituents (e.g., halogens, alkyl groups) or to modify the existing functional groups. These novel aglycones could then be used as substrates for enzymatic glycosylation. By employing a panel of UGTs with varying specificities, a library of novel glycosides could be generated. This could include the attachment of different sugars or the formation of different glycosidic linkages.
Another strategy focuses on the enzymatic modification of the sugar moiety. A chemically synthesized or naturally isolated this compound could serve as a starting point. Enzymes such as glycosidases, under specific conditions, can be used to catalyze transglycosylation reactions, where the sugar chain is extended or modified with other sugar units. nih.gov Furthermore, specific enzymes could be used to modify the existing sugar residues, for example, through acylation. acs.orgacs.org
A third approach could involve the use of engineered microorganisms. A metabolic pathway for the production of tectorigenin could be introduced into a host organism like E. coli or yeast. nih.gov By co-expressing a suite of UGTs from different sources, it would be possible to generate a diverse range of glycosylated tectorigenin derivatives in a single fermentation process. The supply of various UDP-sugars within the engineered host would be a critical factor for the successful production of a wide array of analogs.
These chemoenzymatic strategies provide a powerful and flexible platform for the generation of novel this compound analogs, opening up avenues for exploring their structure-activity relationships and potential applications.
Future Directions and Emerging Research Avenues for Tectorigenin 7 O Xylosylglucoside
Elucidation of Specific Molecular Targets and Receptor Interactions
A fundamental aspect of future research on Tectorigenin (B1682738) 7-O-xylosylglucoside lies in the precise identification of its molecular targets and the characterization of its interactions with cellular receptors. While its aglycone, tectorigenin, has been studied more extensively, the direct molecular interactions of the glycoside form are less understood.
Recent computational studies have begun to shed light on the potential targets of Tectorigenin 7-O-xylosylglucoside. A structure-based virtual screening and molecular docking study identified this compound as a potential dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). researchgate.net The study predicted a strong binding affinity, suggesting a stable interaction with these key proteins involved in cell growth, proliferation, and survival. researchgate.net Further research has also indicated that this compound may act as an inhibitor of lactate (B86563) dehydrogenase (LDH), an important enzyme in cancer metabolism. isnff-jfb.com
It is important to note that this compound is known to be metabolized to its aglycone, tectorigenin, in the digestive tract. kyoto-u.ac.jp Tectorigenin itself has been shown to interact with estrogen receptors (ERs), although with a lower binding affinity than soy isoflavones. umsb.ac.id The extent to which this compound exerts its effects before or after metabolism remains a key question for future studies.
| Compound | Predicted Molecular Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | PI3K/mTOR | -13.05 | Hydrogen bonds with Lys 807, Ser 806, Asp 950, Val 882, and Glu 880; Pi-Pi stacking with Tyr 867. researchgate.net |
| This compound | Lactate Dehydrogenase (LDH) | Not specified | Potential inhibitor. isnff-jfb.com |
This table presents data from computational molecular docking studies and requires experimental validation.
Future research should, therefore, focus on experimental validation of these predicted targets using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities. Cellular thermal shift assays (CETSA) could also be employed to confirm target engagement within a cellular context.
Comprehensive Systems Biology Approaches to Map Biological Mechanisms
To unravel the complex biological mechanisms of this compound, a shift towards comprehensive systems biology approaches is necessary. Integrating data from transcriptomics, proteomics, and metabolomics will provide a holistic view of the cellular response to this compound, moving beyond a single-target perspective.
Currently, there is a lack of specific studies applying these "omics" technologies directly to this compound. However, research on other isoflavones and in the broader field of natural product pharmacology highlights the potential of this approach. researchgate.net For instance, integrated transcriptomic and metabolomic analyses have been successfully used to elucidate the tissue-specific biosynthesis of flavonoids and identify regulatory networks in medicinal plants. nih.gov
Future research should involve treating relevant cell lines or preclinical models with this compound and subsequently performing:
Transcriptomic analysis (RNA-seq): To identify global changes in gene expression and pinpoint signaling pathways modulated by the compound.
Proteomic analysis (e.g., mass spectrometry-based proteomics): To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression.
Metabolomic profiling (e.g., LC-MS, GC-MS): To detect alterations in cellular metabolite levels, offering a direct readout of the metabolic impact of the compound. nih.govrsc.org
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action, identifying key nodes and pathways that could be further investigated as therapeutic targets.
Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
While this compound shows promise, there is significant potential to enhance its bioactivity, bioavailability, and target specificity through rational drug design and synthetic chemistry. Currently, research has primarily focused on the isolation of this compound from natural sources. mdpi.com
Future efforts should be directed towards the synthesis of novel derivatives. The structure of this compound, with its isoflavone (B191592) core and xylosylglucoside moiety, offers multiple sites for chemical modification. nih.gov Structure-activity relationship (SAR) studies on related isoflavones have shown that modifications such as changes in hydroxylation and methoxylation patterns can significantly impact biological activity. isnff-jfb.com For instance, studies on tectorigenin and its glycoside, tectoridin (B1682737), have indicated that the 7-O-glycosylation can decrease inhibitory activity against prostaglandin (B15479496) E2 production compared to the aglycone form. researchgate.netnih.gov
The development of chemoenzymatic synthesis methods could also be a fruitful avenue. rsc.orgmdpi.comkoreascience.krnih.gov These approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis to create complex glycosides that may not be readily accessible through traditional methods. This could lead to the generation of a library of this compound analogs with varied sugar moieties or modifications to the isoflavone backbone. These novel derivatives could then be screened for enhanced potency, improved pharmacokinetic properties, and reduced off-target effects.
| Compound | Structural Feature | Reported Bioactivity Implication |
| Tectorigenin | Aglycone of this compound | More potent inhibitor of prostaglandin E2 production than its 7-O-glucoside (tectoridin). researchgate.netnih.gov |
| Tectoridin | 7-O-glucoside of tectorigenin | Reduced inhibitory activity on microglial activation compared to tectorigenin. isnff-jfb.com |
Advanced Preclinical Models for Efficacy and Mechanistic Evaluation
To rigorously evaluate the therapeutic efficacy and further dissect the in vivo mechanisms of this compound, the use of advanced preclinical models is essential. While initial studies have utilized traditional animal models, the next generation of research will benefit from more sophisticated systems that better recapitulate human physiology and disease.
Studies have already employed mouse models to investigate the effects of extracts containing this compound. For example, in a mouse model of endometriosis, an extract containing this compound was shown to inhibit the adhesion and migration of endometriotic cells. kyoto-u.ac.jp Similarly, the anti-obesity effects of a Pueraria flower extract rich in isoflavones, including this compound, have been assessed in high-fat diet-fed mice. kyoto-u.ac.jp The zebrafish model has also been used to evaluate the bioactivity of a natural product combination containing this compound, particularly for assessing effects on angiogenesis. mdpi.com
Future preclinical research should incorporate more advanced and human-relevant models:
Patient-Derived Organoids: These three-dimensional cell culture systems can be generated from patient tissues and more accurately model the architecture and function of human organs and tumors. Using organoid models of diseases like cancer or inflammatory bowel disease would allow for a more predictive assessment of the efficacy and mechanism of this compound in a human-like context.
Genetically Engineered Mouse Models (GEMMs): These models, which carry specific genetic mutations that drive disease, can be invaluable for understanding how this compound interacts with specific disease pathways.
Humanized Mouse Models: Mice engrafted with human cells or tissues can provide a more accurate platform for studying the metabolism and immune responses related to the compound's activity.
By employing these advanced preclinical models, researchers can gain a deeper understanding of the therapeutic potential and in vivo mechanisms of this compound, paving the way for its potential clinical development.
Q & A
Q. What are the standard methods for isolating and identifying Tectorigenin 7-<i>O</i>-xylosylglucoside (TGXG) from plant sources like <i>Pueraria thomsonii</i>?
TGXG is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC. Identification relies on comparison with reference standards using HPLC-UV or LC-MS . For example, TGXG in <i>Pueraria</i> flower extract was quantified using HPLC with retention time matching and spiking experiments . Structural confirmation requires NMR spectroscopy to resolve the xylosylglucoside moiety .
Q. How is the purity and structural integrity of TGXG validated in research settings?
Purity is assessed via HPLC (≥98% purity, as per supplier specifications) and corroborated by mass spectrometry (MS) for molecular weight confirmation (C27H30O15, MW 594.52) . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is critical for resolving glycosidic linkages and distinguishing TGXG from analogs like tectoridin .
Advanced Research Questions
Q. What <i>in vitro</i> models are used to study TGXG’s bioavailability and metabolic conversion?
TGXG is metabolized by enteric bacteria into its aglycone, tectorigenin, which is absorbed systemically. Researchers simulate this using gut microbiota co-culture systems or cell lines like Caco-2 (intestinal absorption models) . Post-metabolism, tectorigenin’s bioactivity is evaluated in hepatic (HepG2) or neuronal (SH-SY5Y) cells to assess tissue-specific effects .
Q. How does TGXG modulate hepatic lipid metabolism, and what experimental approaches quantify this effect?
TGXG suppresses hepatic lipogenesis by inhibiting acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. Key methodologies include:
- <i>In vitro</i>: Treating HepG2 cells with TGXG and measuring triglyceride content via enzymatic assays .
- <i>In vivo</i>: Administering TGXG to high-fat diet (HFD) rodent models and analyzing liver tissue for lipid droplets (Oil Red O staining) and ACC expression (Western blot) .
Q. What mechanisms underlie TGXG’s antioxidant activity, and how are they experimentally validated?
TGXG’s antioxidant effects are linked to ROS scavenging and upregulation of endogenous enzymes (SOD, GSH). Experimental protocols include:
- ROS quantification: Using fluorescent probes (e.g., DCFH-DA) in SH-SY5Y cells exposed to oxidative stressors like MPP<sup>+</sup> .
- Enzyme assays: Measuring SOD, catalase, and glutathione peroxidase activity in H9c2 cardiomyocytes under hypoxia/reoxygenation .
Q. How do researchers resolve discrepancies in TGXG’s bioactivity across cell lines or experimental conditions?
Discrepancies often arise from variations in metabolic conversion rates or cell-specific receptor expression. Strategies include:
- Dose-response profiling: Testing TGXG and its aglycone (tectorigenin) at multiple concentrations .
- Pathway inhibition: Using PI3K/AKT/mTOR inhibitors to dissect signaling mechanisms in H9c2 cells .
- Comparative metabolomics: Analyzing TGXG metabolism in different cell lines via LC-MS .
Notes for Methodological Rigor
- Quality control: Source TGXG from suppliers providing NMR/HPLC validation (e.g., CAS 231288-19-0) .
- Metabolic considerations: Account for bacterial conversion of TGXG to tectorigenin in <i>in vivo</i> studies .
- Statistical design: Use ≥3 biological replicates and include positive controls (e.g., genistein for isoflavone comparisons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
